Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI)
Description
Benzeneacetamide,2-chloro-α-hydroxy-, (S)-(9CI) is a chiral organic compound characterized by a benzene ring substituted with a chloro group at the 2-position, an acetamide moiety, and an α-hydroxyl group in the (S)-configuration. The stereochemistry at the α-carbon is critical for its biological activity and interactions, as seen in many pharmacologically active compounds. The 9CI designation indicates nomenclature alignment with the Ninth Collective Index of Chemical Names, ensuring standardized classification.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)/t7-/m0/s1 |
InChI Key |
BIEBWMDQQCKEIN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)N)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) typically involves multiple steps. One common method includes the chlorination of benzeneacetamide followed by the introduction of a hydroxyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneacetamide,2-chloro-a-keto-, while reduction may produce benzeneacetamide,2-chloro-a-hydroxy-, ®-(9CI).
Scientific Research Applications
Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide,2-chloro-a-hydroxy-, (S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Calculated based on structural formula.
Key Observations
Stereochemical Influence: The (S)-configuration in the target compound distinguishes it from racemic analogs.
Substituent Effects :
- Chloro Group : Present in the target compound and CAS 293763-37-8, this group enhances electrophilicity and may influence binding to hydrophobic pockets in enzymes or receptors .
- Hydroxyl Group : The α-OH in the target compound increases polarity and hydrogen-bonding capacity compared to analogs like CAS 175606-32-3, which lacks hydroxylation .
Pharmacokinetic Properties :
- The hydrochloride salt in CAS 141109-19-5 improves aqueous solubility, a trait absent in the target compound .
- CAS 293763-37-8’s fluorobenzoyl group enhances metabolic stability due to fluorine’s electron-withdrawing effects .
Notes
- Contradictions : While highlights hydrogen-bonding capacity as a solubility enhancer, ’s compound achieves similar effects via fluorination, illustrating divergent strategies .
- Stereochemical Specificity : The (S)-configuration’s role in efficacy remains inferred from analogs; chiral HPLC or crystallography studies are recommended for confirmation.
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